molecular formula C5H4BrN3 B2592382 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile CAS No. 2222511-91-1

4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B2592382
CAS No.: 2222511-91-1
M. Wt: 186.012
InChI Key: HLAYQBULDDTUEP-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4BrN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromine atom and a nitrile group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile typically involves the bromination of 5-methyl-1H-pyrazole-3-carbonitrile. This can be achieved through the reaction of 5-methyl-1H-pyrazole-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Cyclization Reactions: It can be used as a building block in the synthesis of more complex heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Cyclization: Catalysts such as palladium or copper complexes are often used in cyclization reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4-azido-5-methyl-1H-pyrazole-3-carbonitrile or 4-cyano-5-methyl-1H-pyrazole-3-carbonitrile can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Cyclization Products: More complex heterocyclic structures.

Scientific Research Applications

4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    4-Bromo-3-methyl-5-phenyl-1H-pyrazole: Another brominated pyrazole derivative with a phenyl group.

    4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: A similar compound with a methyl group instead of a hydrogen atom at the nitrogen position.

    4-Bromopyrazole: A simpler brominated pyrazole without additional substituents.

Uniqueness: 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile is unique due to the combination of its bromine and nitrile substituents, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted modifications and applications in various fields of research and industry.

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-3-5(6)4(2-7)9-8-3/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAYQBULDDTUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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